(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate
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Description
(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C11H8Cl2N2O2S and its molecular weight is 303.16. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives: New derivatives of related thiazol compounds have been synthesized, demonstrating the chemical versatility and potential for diverse applications (Szczepański, Tuszewska, & Trotsko, 2020).
- Structural Analysis: Research has been conducted on the structural characterization of isostructural compounds, providing insights into their molecular configurations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Quantum Chemical and Spectroscopic Studies
- Quantum Chemical Calculations: Analysis of similar compounds using quantum chemical methods has been performed, offering a deeper understanding of their electronic properties (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Pharmacological Applications
- Potential Anticancer Agents: Some derivatives of thiazol compounds have been evaluated for their anticancer activity, showing promising results against specific cancer cell lines (Gomha, Salah, & Abdelhamid, 2014).
- Antimicrobial Properties: Research indicates that thiazol derivatives exhibit antibacterial and antifungal activities, highlighting their potential in fighting infections (Kubba & Rahim, 2018).
Agricultural Applications
- Use in Agriculture: Studies have explored the use of related carbamates in agricultural settings, particularly for the sustained release of fungicides (Campos et al., 2015).
Molecular Docking and Ligand-Protein Interactions
- Molecular Docking Studies: The use of molecular docking to study interactions with different proteins has been an important approach in understanding the biological activity of similar compounds (Viji et al., 2020).
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-3-8(4-7)15-11(16)17-6-9-5-14-10(13)18-9/h1-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPDDSUWBPXWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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